molecular formula C9H13NO2 B15326490 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one

1-Oxa-9-azaspiro[5.5]undec-2-en-4-one

Cat. No.: B15326490
M. Wt: 167.20 g/mol
InChI Key: UNMXJBANCRPHTG-UHFFFAOYSA-N
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Description

1-Oxa-9-azaspiro[5.5]undec-2-en-4-one (molecular formula: C₁₃H₁₅ClN₂O; molecular weight: 256.73 g/mol) is a spirocyclic compound characterized by a fused bicyclic framework containing one oxygen and one nitrogen heteroatom. Its unique structure enables diverse interactions with biological targets, particularly protein kinases, making it a promising scaffold in medicinal chemistry for cancer therapy and infectious disease research .

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-oxa-9-azaspiro[5.5]undec-2-en-4-one

InChI

InChI=1S/C9H13NO2/c11-8-1-6-12-9(7-8)2-4-10-5-3-9/h1,6,10H,2-5,7H2

InChI Key

UNMXJBANCRPHTG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC12CC(=O)C=CO2

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Oxa-9-azaspiro[5.5]undec-2-en-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the spirocyclic structure.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Differences

Activity Against Infectious Diseases

  • Antituberculosis Activity : Derivatives like 4-azido-1-oxa-9-azaspiro[5.5]undecane show exceptional activity against multidrug-resistant Mycobacterium tuberculosis (MIC: 0.5–2 µg/mL), outperforming analogs lacking azido groups .
  • Antibacterial Activity: Ciprofloxacin derivatives incorporating the 1-oxa-9-azaspiro[5.5]undecane scaffold exhibit selective potency against Acinetobacter baumannii and Bacillus cereus (MIC₉₀: 4–8 µg/mL), though with a narrower spectrum than parent fluoroquinolones .

Pharmacological Targets

  • Kinase Inhibition : The parent compound’s ability to inhibit protein kinases (e.g., EGFR, VEGFR) is attributed to its spirocyclic rigidity, which stabilizes binding to ATP pockets .
  • MmpL3 Inhibition: Benzyl-substituted derivatives (e.g., 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-amine) disrupt mycobacterial lipid transport via MmpL3 binding, a mechanism absent in non-benzylated analogs .

Commercial Availability and Suppliers

As of 2025, 1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride is supplied globally by over 100,000 vendors, with major suppliers in China (e.g., Shaanxi TNJONE Pharmaceutical), the U.S., and Europe. Certifications include ISO9001, GMP, and Kosher compliance .

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